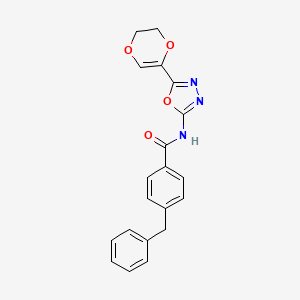

4-benzyl-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Description

The compound 4-benzyl-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide features a benzamide core substituted with a benzyl group at the 4-position and a 1,3,4-oxadiazole ring linked to a 5,6-dihydro-1,4-dioxin moiety. Its molecular formula is C₂₀H₁₈N₄O₆S (based on a closely related analog in ), and it shares structural similarities with other 1,3,4-oxadiazole derivatives designed for biological or pharmacological applications.

Properties

IUPAC Name |

4-benzyl-N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4/c24-18(21-20-23-22-19(27-20)17-13-25-10-11-26-17)16-8-6-15(7-9-16)12-14-4-2-1-3-5-14/h1-9,13H,10-12H2,(H,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXYOUFIOUZEKPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=CO1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound is compared to structurally related 1,3,4-oxadiazoles with variations in the benzamide substituents and the oxadiazole-linked heterocyclic groups. Key analogs include:

Key Observations:

Substituent Diversity :

- Electron-Withdrawing Groups (e.g., 3-trifluoromethyl in Compound 19) may enhance binding to enzyme targets by increasing polarity.

- Benzyl vs. Sulfamoyl Groups : The target’s benzyl group offers steric bulk compared to the sulfamoyl group in LMM5, which is associated with antifungal activity.

- Halogenated Derivatives : The bromo-substituted Compound 21 highlights the role of halogens in improving compound stability and interaction with hydrophobic pockets.

Synthetic Challenges :

- Yields vary significantly (e.g., 24% for Compound 23 vs. 60% for thiophene-linked analogs), suggesting steric or electronic factors influence coupling efficiency.

- General Procedures A/B (using 4B/4C catalysts and benzoyl chlorides) are common for oxadiazole formation but may require optimization for bulky substituents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-benzyl-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide, and how can reaction yields be improved?

- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of oxadiazole rings and coupling of the benzamide backbone. Key steps include:

- Oxadiazole formation : Use dehydrating agents like POCl₃ or carbodiimides under reflux conditions .

- Benzamide coupling : Employ peptide coupling reagents (e.g., HATU or DCC) with controlled pH (6–8) to minimize side reactions .

- Yield optimization : Solvent choice (e.g., DMF or THF) and temperature control (60–80°C) are critical. Purification via column chromatography with ethyl acetate/hexane gradients improves purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use complementary analytical techniques:

- NMR spectroscopy : ¹H/¹³C NMR to verify aromatic protons (δ 7.0–8.5 ppm) and oxadiazole/dioxin ring connectivity .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .

- X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing .

Advanced Research Questions

Q. What functional groups in this compound drive its biological activity, and how can they be modified to enhance efficacy?

- Methodological Answer :

- Key groups : The oxadiazole ring (electron-deficient) and benzamide backbone are critical for target binding. The dioxin moiety may influence solubility and metabolic stability .

- Modification strategies :

- Introduce electron-withdrawing groups (e.g., -CF₃) to the benzamide to enhance receptor affinity .

- Replace the dioxin group with morpholine or piperazine rings to improve pharmacokinetics .

- Validation : Test derivatives in enzyme inhibition assays (e.g., kinase or protease panels) and compare IC₅₀ values .

Q. How can researchers resolve contradictions in reported bioactivity data for similar compounds?

- Methodological Answer :

- Data triangulation : Cross-reference results from independent assays (e.g., antimicrobial disk diffusion vs. microbroth dilution) .

- Structural analogs : Compare substituent effects; e.g., sulfonamide vs. morpholine groups in analogs show divergent cytotoxicity profiles .

- Mechanistic studies : Use siRNA knockdown or CRISPR-edited cell lines to isolate target pathways and reduce off-target noise .

Q. What advanced analytical techniques are recommended for studying this compound’s stability under physiological conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions. Monitor degradation via HPLC-UV at 254 nm .

- Metabolic stability : Use liver microsome assays (human/rat) with LC-MS/MS to identify phase I/II metabolites .

- Thermal analysis : TGA/DSC to assess decomposition temperatures and crystallinity changes .

Q. How can computational modeling predict this compound’s binding interactions with biological targets?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., HDACs or PARPs). Focus on hydrogen bonding with oxadiazole and π-π stacking with benzamide .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational flexibility .

- QSAR models : Train models on analogs to correlate substituent electronegativity with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.